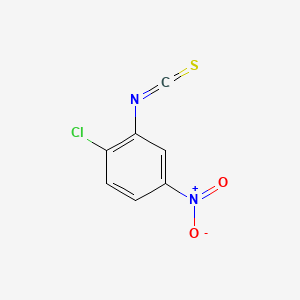

2-Chloro-5-nitrophenyl isothiocyanate

Beschreibung

The exact mass of the compound 1-Chloro-2-isothiocyanato-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-isothiocyanato-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSZYQDXSYYXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205772 | |

| Record name | 1-Chloro-2-isothiocyanato-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57135-68-9 | |

| Record name | 1-Chloro-2-isothiocyanato-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57135-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-isothiocyanato-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057135689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-isothiocyanato-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-isothiocyanato-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Chloro 5 Nitrophenyl Isothiocyanate

Electrophilic Nature and Nucleophilic Attack at the Isothiocyanate Moiety

The isothiocyanate group is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The electron density at this carbon is significantly reduced by the presence of the electron-withdrawing chloro and nitro substituents on the phenyl ring of 2-Chloro-5-nitrophenyl isothiocyanate. This enhanced electrophilicity makes the compound particularly reactive towards a wide range of nucleophiles.

Nucleophilic attack on the isothiocyanate moiety typically proceeds via the addition of the nucleophile to the central carbon atom, leading to the formation of a tetrahedral intermediate. The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. For instance, the reaction with primary or secondary amines leads to the formation of substituted thioureas. This reaction is a cornerstone in the synthesis of various biologically active molecules and functional materials.

A study on a structurally related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate, illustrates the competitive nature of nucleophilic attack when multiple electrophilic sites are present. researchgate.net In this case, reaction with piperidine (B6355638) resulted in nucleophilic attack at both the isothiocyanate carbon and the benzoyl carbon, leading to the formation of a benzothiazinone and a benzamide (B126) derivative, respectively. researchgate.net This highlights the pronounced electrophilicity of the isothiocyanate carbon, which competes with other reactive centers in a molecule.

The general mechanism of nucleophilic attack on an isothiocyanate is depicted in the table below:

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Addition | A nucleophile (Nu-H) attacks the electrophilic carbon of the isothiocyanate group. The pi electrons from the C=S bond move to the sulfur atom, and the pi electrons from the C=N bond move to the nitrogen atom. | A tetrahedral intermediate with a negative charge on the sulfur and nitrogen atoms. |

| 2. Proton Transfer | The negatively charged nitrogen or sulfur atom abstracts a proton from the nucleophile or the solvent. | A neutral addition product, such as a thiourea (B124793) derivative in the case of an amine nucleophile. |

Reactions with Biological Nucleophiles (e.g., Thiol Conjugation with Glutathione (B108866) and Proteins)

Due to its electrophilic nature, this compound readily reacts with biological nucleophiles, particularly thiols such as glutathione (GSH) and cysteine residues in proteins. This reactivity is central to the biological activity of many isothiocyanates.

The reaction with glutathione, a key intracellular antioxidant, proceeds via the nucleophilic attack of the thiol group of GSH on the isothiocyanate carbon. This forms a dithiocarbamate (B8719985) conjugate. This conjugation is often the initial step in the metabolic pathway of isothiocyanates and is generally considered a detoxification process, as it leads to the formation of more water-soluble compounds that can be readily excreted. nih.gov However, the formation of these conjugates can be reversible, allowing for the release of the parent isothiocyanate, which can then interact with other cellular targets. nih.gov This reversible conjugation suggests that glutathione conjugates can act as a transport form for isothiocyanates within the body. nih.gov

Similarly, this compound can react with the sulfhydryl groups of cysteine residues in proteins, a process known as transthiocarbamoylation. nih.gov This covalent modification can alter the structure and function of the protein, potentially leading to a range of biological effects. Lysine (B10760008) residues in proteins can also be targeted by isothiocyanates, forming thiourea adducts. nih.gov Studies with benzyl (B1604629) isothiocyanate have shown that lysine conjugates are generally more stable than cysteine conjugates, especially under alkaline conditions. nih.gov The extent of protein modification depends on factors such as the concentration of the isothiocyanate, the duration of exposure, and the accessibility of the nucleophilic amino acid residues on the protein surface. nih.gov

| Biological Nucleophile | Reaction Product | Significance |

| Glutathione (GSH) | Dithiocarbamate conjugate | Detoxification, metabolic processing, potential transport form. nih.gov |

| Protein Cysteine Residues | Dithiocarbamate adduct | Covalent modification, alteration of protein function. nih.gov |

| Protein Lysine Residues | Thiourea adduct | Covalent modification, generally more stable than cysteine adducts. nih.gov |

Chemical Transformations Leading to Diverse Compounds

The reactivity of this compound has been harnessed for the synthesis of a variety of heterocyclic and derivatized compounds.

Isothiocyanates undergo a characteristic cyclocondensation reaction with vicinal dithiols, such as 1,2-benzenedithiol (B97157). nih.govnih.gov This reaction is quantitative for a wide range of aliphatic and aromatic isothiocyanates and proceeds under mild conditions. nih.gov The reaction involves the nucleophilic attack of both thiol groups of the dithiol onto the electrophilic carbon of the isothiocyanate. This leads to the formation of a stable five-membered cyclic product, 1,3-benzodithiole-2-thione (B1218078), and the release of the corresponding amine (2-chloro-5-nitroaniline in this case). nih.gov

This reaction is highly specific for isothiocyanates and related compounds like dithiocarbamates and carbon disulfide, with no interference from thiocyanates, cyanates, or isocyanates under the assay conditions. nih.govnih.gov The formation of the intensely chromophoric 1,3-benzodithiole-2-thione has been exploited for the development of a sensitive spectrophotometric method for the quantification of isothiocyanates. nih.govnih.gov

The reaction of isothiocyanates with thiols is a common strategy for their derivatization, often for analytical purposes. N-Acetyl-L-cysteine (NAC) is frequently used as a derivatizing agent for isothiocyanates prior to their analysis by techniques such as high-performance liquid chromatography-mass spectrometry (UHPLC-MS). researchgate.net The thiol group of NAC adds to the isothiocyanate carbon to form a stable dithiocarbamate adduct. This derivatization increases the polarity and molecular weight of the analyte, improving its chromatographic behavior and detection sensitivity. researchgate.net

A similar reaction is expected with mercaptoacetic acid, where the thiol group would add to the isothiocyanate to form the corresponding dithiocarbamate derivative. These reactions are generally rapid and proceed under mild conditions.

The reaction of isothiocyanates with 2-amino-2-thiazoline (B132724) derivatives presents an interesting case of regioselectivity, as there are two potential nucleophilic nitrogen atoms: the endocyclic and the exocyclic nitrogen. acs.orgnih.govacs.org Studies have shown that the addition of isocyanates and isothiocyanates to 2-amino-2-thiazolines bearing alkyl or aryl substituents on the exocyclic nitrogen occurs in a regiospecific manner at the endocyclic nitrogen. acs.orgnih.govacs.org This leads to the formation of kinetically and thermodynamically favored adducts. acs.org

The reaction is believed to proceed through a stepwise mechanism, and the preference for the endocyclic nitrogen attack is supported by computational studies, which indicate a smaller activation barrier for this pathway. acs.org The resulting adducts are generally stable, although in some cases, rearrangement to the exocyclic adduct can occur, particularly if the exocyclic nitrogen is unsubstituted. acs.orgnih.gov Therefore, the reaction of this compound with a substituted 2-amino-2-thiazoline is expected to yield a thiourea derivative where the 2-Chloro-5-nitrophenylthiocarbamoyl group is attached to the endocyclic nitrogen of the thiazoline (B8809763) ring.

In aqueous environments, this compound can undergo non-enzymatic degradation, particularly under heating. The degradation pathways are influenced by factors such as pH and temperature. The primary degradation products are the corresponding amine (2-chloro-5-nitroaniline) and symmetrically substituted thioureas (N,N'-bis(2-chloro-5-nitrophenyl)thiourea). chemrxiv.orgnih.gov

The formation of the amine is favored under acidic to neutral conditions and proceeds through the hydrolysis of the isothiocyanate group. chemrxiv.orgrsc.org This involves the addition of water to the electrophilic carbon, followed by rearrangement and decarboxylation to yield the amine. In contrast, the formation of the symmetrical thiourea is more prevalent at neutral to basic pH values. chemrxiv.orgnih.gov This pathway is thought to involve the initial formation of the amine, which then acts as a nucleophile and attacks another molecule of the parent isothiocyanate.

Recent studies on the degradation of aliphatic isothiocyanates have shown a strong structure-reactivity relationship, with electron-withdrawing groups increasing the reactivity of the isothiocyanate. chemrxiv.orgnih.gov This suggests that this compound, with its two electron-withdrawing substituents, would be relatively reactive towards degradation.

| Degradation Condition | Major Product(s) |

| Aqueous, acidic to neutral pH | 2-Chloro-5-nitroaniline (B146338) |

| Aqueous, neutral to basic pH | N,N'-bis(2-chloro-5-nitrophenyl)thiourea, 2-Chloro-5-nitroaniline |

| Thermal stress | Increased rate of degradation |

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are significantly influenced by the electronic properties of the substituents on the phenyl ring. The presence of both a chloro and a nitro group, both of which are electron-withdrawing, profoundly impacts the electrophilicity of the isothiocyanate functional group (-N=C=S).

The nitro group (-NO₂) is a potent electron-withdrawing group due to its strong resonance and inductive effects. This withdrawal of electron density from the aromatic ring makes the carbon atom of the isothiocyanate group more electron-deficient and, therefore, a stronger electrophile. Consequently, this compound is expected to be highly reactive towards nucleophiles. The chloro group (-Cl), while also electron-withdrawing through its inductive effect, has a less pronounced impact compared to the nitro group. The combined effect of these two substituents is an enhanced susceptibility of the isothiocyanate carbon to nucleophilic attack.

This heightened reactivity is demonstrated in the synthesis of various thiourea derivatives. For instance, the reaction of this compound with primary amines proceeds readily to form the corresponding N,N'-disubstituted thioureas. The general scheme for this reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the stable thiourea adduct.

The stability of this compound is also a key consideration. Isothiocyanates, in general, can be susceptible to hydrolysis, particularly in aqueous or protic environments. The presence of strong electron-withdrawing groups can influence this stability. While detailed stability studies on this specific compound are not extensively documented in the literature, it is known that isothiocyanates can degrade over time, especially in the presence of moisture or nucleophiles. thaiscience.inforesearchgate.net The electron-deficient nature of the aromatic ring in this compound may influence its stability profile, potentially making it more susceptible to nucleophilic attack by water, leading to decomposition.

Detailed research findings on the synthesis of thiourea derivatives from related precursors highlight the reactivity of the isothiocyanate moiety in the presence of electron-withdrawing groups.

Table 1: Examples of Synthesized Thiourea Derivatives from 2-Chloro-5-nitroaniline This table is based on the reaction of the corresponding amine with an isothiocyanate precursor.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-chloro-5-nitroaniline | 2,2-dimethylpropionyl isothiocyanate | 1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea | 86 | nih.gov |

| 1-chloro-4-nitrobenzene (related precursor) | 3-chloropropionyl isothiocyanate | N-(2-Chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea | Not specified | nih.gov |

Rearrangement Phenomena in Isothiocyanate Derivatives (e.g., Thiourea-Isothiourea Rearrangement)

Thiourea derivatives, which are readily synthesized from this compound, are known to undergo rearrangement reactions, with the most notable being the thiourea-isothiourea rearrangement. This rearrangement involves the migration of a group from the sulfur atom to one of the nitrogen atoms, or vice-versa, leading to the formation of an isothiourea isomer.

The thiourea-isothiourea tautomerism is a fundamental concept in the chemistry of these compounds. While the thiourea form (C=S) is generally more stable, the isothiourea form (C=N) can be accessed, particularly when the sulfur atom is alkylated or acylated.

The synthesis of isothioureas from thioureas is a well-established chemical transformation. organic-chemistry.org This process typically involves the reaction of a thiourea with an alkylating agent, such as an alkyl halide. The sulfur atom of the thiourea acts as a nucleophile, attacking the alkylating agent to form an S-alkylated isothiouronium salt. Subsequent deprotonation of this salt yields the neutral isothiourea.

While specific studies on the thiourea-isothiourea rearrangement of derivatives of this compound are not extensively reported, the general principles of this transformation are applicable. The thiourea derivatives obtained from this compound possess the necessary structural features to undergo such rearrangements. For example, N-(2-Chloro-5-nitrophenyl)-N'-substituted thioureas could be converted to their corresponding isothiourea isomers through appropriate chemical manipulation.

The propensity for this rearrangement and the stability of the resulting isothiourea would be influenced by the nature of the substituents on both the phenyl ring and the other nitrogen atom of the thiourea moiety. The electron-withdrawing nature of the 2-chloro-5-nitrophenyl group could potentially influence the equilibrium between the thiourea and isothiourea forms.

Molecular Mechanisms of Biological Activity of Isothiocyanates

Modulation of Cellular Detoxification Pathways

While no studies were identified that specifically investigate the effect of 2-Chloro-5-nitrophenyl isothiocyanate on cellular detoxification pathways, isothiocyanates as a class are known to modulate these processes significantly.

Regulation of Phase I and Phase II Biotransformation Enzymes

Scientific literature lacks specific data on how this compound regulates Phase I and Phase II biotransformation enzymes.

Generally, isothiocyanates are recognized for their ability to influence the activity of these enzyme systems. Phase I enzymes, such as cytochrome P450s (CYPs), are involved in the initial metabolism of xenobiotics, which can sometimes lead to the activation of procarcinogens. Phase II enzymes, on the other hand, conjugate and facilitate the excretion of these substances, a process that is largely considered a detoxification mechanism. upol.cznih.gov Some ITCs have been shown to inhibit certain Phase I enzymes, thereby preventing the activation of carcinogens. Concurrently, many ITCs are potent inducers of Phase II enzymes, enhancing the detoxification and elimination of harmful compounds. upol.cznih.gov

Induction of Antioxidant Enzymes (e.g., GST, NQO1)

There is no specific information available regarding the induction of antioxidant enzymes such as Glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1) by this compound.

However, the induction of these Phase II antioxidant enzymes is a hallmark of many isothiocyanates. nih.govnih.gov Studies on various alkyl-aryl ITCs have demonstrated their capacity to increase the activities of both GST and NQO1 in cell cultures and in vivo. nih.govnih.gov For instance, research has shown that ITCs can induce significant increases in GST and NQO1 activity in various tissues, with particularly strong effects observed in the urinary bladder. nih.govnih.gov These enzymes play a crucial role in protecting cells from chemical carcinogenesis by neutralizing carcinogens and reactive oxygen species. nih.gov

Cellular Signaling Pathway Modulation

No research was found that specifically details the effects of this compound on the cellular signaling pathways outlined below. The following information pertains to the general activities of the isothiocyanate class.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

The ability of this compound to activate the Nrf2 signaling pathway has not been documented in the available scientific literature.

Activation of the Nrf2 pathway is a primary mechanism by which many isothiocyanates exert their cytoprotective effects. researchgate.netnih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including GST and NQO1. researchgate.netmdpi.comresearchgate.net Under normal conditions, Nrf2 is kept inactive by its repressor protein, Keap1. Electrophilic compounds, including many ITCs, can react with specific cysteine residues on Keap1, leading to the release and activation of Nrf2. nih.govmdpi.com Activated Nrf2 then translocates to the nucleus and initiates the transcription of its target genes, bolstering the cell's defense against oxidative and electrophilic stress. researchgate.netnih.gov The anti-inflammatory and antioxidative effects of some ITCs, like phenethyl isothiocyanate (PEITC), have been shown to be dependent on Nrf2. nih.gov

Inhibition of Nuclear Factor-κB (NF-κB) Pathways

There are no specific studies on the inhibition of NF-κB pathways by this compound.

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a mechanism through which some ITCs are thought to exert anti-inflammatory and cancer chemopreventive effects. nih.govmdpi.com Certain synthetic and natural ITCs have been shown to suppress NF-κB-mediated gene transcription. nih.gov This can occur through the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.gov As a result, NF-κB remains sequestered in the cytoplasm and cannot activate the transcription of pro-inflammatory genes. nih.govresearchgate.net

Regulation of PI3K/AKT/mTOR and MAPK/EKR/JNK Signaling

No information was found regarding the specific effects of this compound on the PI3K/AKT/mTOR and MAPK/EKR/JNK signaling pathways.

These pathways are critical in regulating cell growth, proliferation, and survival, and their dysregulation is often implicated in cancer. nih.gov The PI3K/AKT/mTOR pathway is a pro-survival pathway, and its inhibition can lead to decreased cell proliferation. nih.gov The MAPK/ERK pathway is also involved in cell proliferation and survival. nih.gov While extensive research links these pathways to various cellular processes, and some compounds are known to modulate them, specific data for ITCs in general, and for this compound in particular, is not well-defined in the context of the provided search results. There is evidence of crosstalk between these pathways, where the inhibition of one can sometimes lead to the compensatory activation of the other. nih.govmdpi.com

Data Tables

Table 1: General Effects of Isothiocyanates on Cellular Detoxification Pathways

| Pathway/Enzyme System | General Effect of Isothiocyanates | Key Molecules Involved |

| Phase I Biotransformation | Inhibition (variable) | Cytochrome P450s (CYPs) |

| Phase II Biotransformation | Induction | GST, NQO1, UGTs |

| Antioxidant Enzymes | Induction | GST, NQO1 |

Disclaimer: This table represents general findings for the isothiocyanate class of compounds. Data specific to this compound is not available.

Table 2: General Effects of Isothiocyanates on Cellular Signaling Pathways

| Signaling Pathway | General Effect of Isothiocyanates |

| Nrf2 | Activation |

| NF-κB | Inhibition |

| PI3K/AKT/mTOR | Modulation (Inhibition reported for some ITCs) |

| MAPK/EKR/JNK | Modulation (variable) |

Disclaimer: This table represents general findings for the isothiocyanate class of compounds. Data specific to this compound is not available.

Interplay with Apoptosis and Cell Cycle Control Mechanisms

Isothiocyanates are a class of organosulfur compounds that have been shown to influence programmed cell death, or apoptosis, and the regulation of the cell cycle. nih.gov These compounds can trigger apoptosis in various cancer cell lines, a process that is crucial for eliminating damaged or cancerous cells. The induction of apoptosis by isothiocyanates involves multiple signaling pathways and the modulation of various apoptosis-related molecules. nih.govnih.gov

One of the key ways isothiocyanates are thought to induce apoptosis is through the generation of reactive oxygen species (ROS). nih.govnih.gov However, some studies suggest that apoptosis induction may be independent of ROS generation and more closely linked to the covalent binding of isothiocyanates to intracellular proteins, such as tubulin. nih.gov The binding affinity of different isothiocyanates to such proteins appears to correlate with their potency in inducing apoptosis. nih.govnih.gov

In addition to inducing apoptosis, isothiocyanates can also exert control over the cell cycle, the series of events that take place in a cell leading to its division and duplication of its DNA. nih.gov Research has shown that various isothiocyanates can cause cell cycle arrest at different phases, which can prevent the proliferation of cancer cells. nih.gov For instance, some isothiocyanates have been observed to cause an increase in the number of cells in the G2/M phase of the cell cycle. nih.gov This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins.

Table 1: Effects of Isothiocyanates on Apoptosis and Cell Cycle

| Biological Process | General Effect of Isothiocyanates | Key Molecular Targets/Pathways |

|---|---|---|

| Apoptosis | Induction of programmed cell death in cancer cells. nih.govnih.gov | - Generation of Reactive Oxygen Species (ROS) nih.govnih.gov- Binding to intracellular proteins (e.g., tubulin) nih.govnih.gov- Activation of caspases nih.gov |

| Cell Cycle Control | Arrest of the cell cycle, preventing cell proliferation. nih.gov | - Modulation of cyclins and cyclin-dependent kinases (CDKs)- Upregulation of cell cycle inhibitors (e.g., p21) |

Anti-inflammatory Molecular Targets and Pathways

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Isothiocyanates have demonstrated anti-inflammatory properties through their interaction with several molecular targets and signaling pathways. nih.govnih.gov

A key mechanism by which isothiocyanates exert their anti-inflammatory effects is by downregulating the expression of pro-inflammatory cytokines and chemokines. nih.govresearchgate.net Cytokines and chemokines are signaling molecules that mediate and regulate immunity and inflammation. By suppressing these molecules, isothiocyanates can help to reduce the inflammatory response. This suppression is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov

Isothiocyanates have also been shown to inhibit the expression of two key enzymes involved in the inflammatory process: cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. iNOS produces nitric oxide, which also plays a role in inflammation. By inhibiting the expression of these enzymes, isothiocyanates can significantly dampen the inflammatory cascade.

Interactions with Specific Protein Targets (e.g., Proteasomal Cysteine Deubiquitinases)

The biological activity of isothiocyanates is largely attributed to their ability to react with sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This covalent binding can alter the function of the target proteins and influence various cellular processes. nih.gov Proteomic studies have identified a number of potential protein targets for isothiocyanates, suggesting that their binding is not random but rather selective. nih.gov

One important class of protein targets for isothiocyanates is the proteasomal cysteine deubiquitinases. These enzymes are involved in the ubiquitin-proteasome system, which is responsible for the degradation of most intracellular proteins. By interacting with these enzymes, isothiocyanates can interfere with protein degradation pathways, which can have downstream effects on cell signaling and survival. Tubulin, a key component of the cytoskeleton, has also been identified as a major protein target, and its binding by isothiocyanates can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

Antimicrobial Mechanisms of Action

Isothiocyanates have been investigated for their antimicrobial properties against a range of human pathogens, including bacteria with resistant phenotypes. nih.govmdpi.com While the exact mechanisms of action can vary depending on the specific isothiocyanate and the microorganism, several key antimicrobial effects have been identified.

One of the proposed mechanisms is the disruption of the bacterial cell membrane integrity. mdpi.com The aromatic structure of some isothiocyanates is thought to facilitate their ability to cross bacterial membranes and exert their antimicrobial effects. mdpi.com Furthermore, isothiocyanates can interact with and inhibit the function of essential bacterial enzymes by reacting with their sulfhydryl groups. mdpi.com The antimicrobial activity of isothiocyanates is often dose-dependent and can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). mdpi.comresearchgate.net

Table 2: Antimicrobial Properties of Isothiocyanates

| Isothiocyanate Type | Target Microorganism(s) | Observed Effect(s) |

|---|---|---|

| Benzyl (B1604629) isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA), Campylobacter jejuni | Bactericidal activity, inhibition of growth. mdpi.commdpi.comresearchgate.net |

| Allyl isothiocyanate (AITC) | Salmonella Montevideo, Escherichia coli O157:H7, Listeria monocytogenes | Bacteriostatic and bactericidal effects. mdpi.com |

Computational Chemistry Approaches in Isothiocyanate Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as an isothiocyanate, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Enzymes

In the context of isothiocyanate research, molecular docking is frequently employed to predict how these compounds bind to the active sites of enzymes. This involves calculating the binding energy to estimate the affinity of the ligand for the target. The prediction of binding modes helps in elucidating the specific amino acid residues involved in the interaction, which can be crucial for understanding the mechanism of action and for the design of more potent inhibitors or therapeutic agents.

Despite the utility of this approach, specific molecular docking studies detailing the binding modes and affinities of 2-Chloro-5-nitrophenyl isothiocyanate with any particular enzyme are not available in the current body of scientific literature.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, including semiempirical methods and Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods are invaluable for understanding the intricate details of chemical reactions at the atomic level.

Semiempirical and DFT Studies on Reaction Energetics and Transition States

Semiempirical and DFT studies are applied to calculate the energetics of reaction pathways, including the energies of reactants, products, and transition states. This information is critical for determining the feasibility and kinetics of a chemical reaction. For isothiocyanates, these calculations can elucidate the mechanisms of their reactions with nucleophiles, which is a key aspect of their biological activity.

Analysis of Regioselectivity and Adduct Stability

Quantum chemical calculations can also predict the regioselectivity of reactions, indicating which site on a molecule is most likely to react. Furthermore, the stability of the resulting adducts can be assessed. For this compound, such studies would be instrumental in understanding its reactivity profile and the nature of the products it forms. However, specific research applying these methods to this compound has not been reported.

Molecular Dynamics Simulations to Understand Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time. This technique allows researchers to observe the conformational changes and intermolecular interactions of a ligand-target complex, offering a more realistic representation than the static picture provided by molecular docking. MD simulations can reveal the stability of binding modes predicted by docking and highlight the role of solvent molecules in the interaction.

There are currently no published molecular dynamics simulation studies focused on the dynamic interactions of this compound with biological targets.

In Silico Prediction of Chemical Reactivity and Degradation Pathways

In silico methods are increasingly used to predict the chemical reactivity and potential degradation pathways of compounds. These computational approaches can model how a molecule might break down under various environmental or biological conditions. This is important for assessing the stability and potential metabolic fate of a compound. For this compound, such predictions would be valuable for understanding its persistence and potential for forming reactive intermediates. Unfortunately, specific in silico studies on the reactivity and degradation of this particular isothiocyanate are not documented in the scientific literature.

Structure-Based Drug Design Principles Applied to Isothiocyanate Scaffolds

The isothiocyanate (-N=C=S) functional group, a key pharmacophore in many biologically active compounds, has been the focus of extensive research in structure-based drug design. researchgate.net Computational chemistry approaches have been instrumental in elucidating the mechanisms of action and in the rational design of novel isothiocyanate-based therapeutic agents. acs.orgnih.gov These in silico methods, including molecular docking, pharmacophore modeling, and virtual screening, allow for the prediction of binding affinities and the identification of key interactions between isothiocyanate scaffolds and their biological targets. rsc.orgnih.govwuxibiology.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov This method has been widely applied to study the interactions of isothiocyanate derivatives with various protein targets.

For instance, docking studies on a series of novel isothiocyanate derivatives as potential cyclooxygenase (COX) inhibitors revealed crucial interactions within the active sites of COX-1 and COX-2. nih.gov The top-scoring compounds, I1 and the fluorine-containing ester derivative I1c , demonstrated preferential binding to COX-2. nih.gov Molecular dynamics (MD) simulations further highlighted the importance of amino acid residues such as Tyr385, Trp387, Phe518, Val523, and Ser530 in the interaction between I1c and COX-2. rsc.orgnih.govnih.gov The binding affinities, calculated as MM/GBSA binding free energy, underscored the potential of these compounds as selective COX-2 inhibitors. nih.gov

| Compound | Target | Docking Score (kcal/mol) | MM/GBSA Binding Free Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| I1 | COX-2 | - | - | Met522 |

| I1c | COX-2 | - | -69.22 | Tyr385, Trp387, Phe518, Val523, Ser530 |

| Celecoxib (Reference) | COX-2 | - | - | - |

| Rofecoxib (Reference) | COX-2 | - | - | - |

In another study, the inhibitory mechanism of isothiocyanates against proteasomal cysteine deubiquitinases (DUBs), specifically USP14 and UCHL5, was investigated using molecular docking. nih.gov The research hypothesized that the electrophilic nature of isothiocyanates facilitates interaction with the catalytic triad (CYS, HIS, and ASP) of these enzymes. nih.gov Docking simulations with benzyl (B1604629) isothiocyanate (BITC) , phenethyl isothiocyanate (PEITC) , and DL-Sulforaphane (SFN) as ligands against the crystal structures of USP14 (PDB: 2AYO) and UCHL5 (PDB: 3IHR) predicted that these compounds are more potent inhibitors of UCHL5 than USP14. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov This approach has been successfully employed to design and screen for novel isothiocyanate-containing compounds.

A ligand-based pharmacophore model was developed for a series of aromatic thiosemicarbazones, which are derivatives of isothiocyanates, to understand their cytostatic activity. nih.gov The model, generated using the bioactive conformation of compound Ig , identified key features including a hydrogen bond acceptor (Hb-Acceptor), a hydrogen bond donor (Hb-Donor), a hydrophobic group, and an aromatic ring as crucial for anticancer activity. nih.gov This model serves as a guide for the design of future potent anticancer agents based on the isothiocyanate scaffold. nih.gov

| Pharmacophore Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Essential for interaction with the biological target. |

| Hydrogen Bond Donor (HBD) | Contributes to the binding affinity. |

| Hydrophobic (HY) | Important for ligand recognition and binding. |

| Aromatic Ring (AR) | Participates in π-π stacking or other non-covalent interactions. |

In a different application, a pharmacophore model was created to identify constituents of Moringa oleifera seeds with anti-diabetic properties. unise.org The model, which included hydrogen bond donor, hydrogen bond acceptor, and hydrophobic features, was used to screen various compounds. unise.org The results indicated that 4-(α-L-rhamnopyranosyloxy) benzyl glucosinolate and 4-(4-o-acetyl-a-l-rhamnopyranosyloxy) benzyl isothiocyanate fit the model well, suggesting their potential as anti-diabetic agents. unise.org

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. preprints.org This approach has been utilized to discover novel isothiocyanate-based inhibitors for various therapeutic targets.

A structure-based virtual screening approach, combining pharmacophore modeling and molecular docking, can be employed to screen large compound libraries for potential isothiocyanate-based inhibitors. researchgate.net For instance, a virtual library of "make-on-demand" compounds can be screened against a validated pharmacophore model, followed by docking of the hit compounds into the active site of the target protein to predict their binding modes and affinities. wuxibiology.comnih.gov This integrated in silico strategy offers a powerful framework for prioritizing compounds for further experimental validation. researchgate.net

The application of these computational chemistry approaches in isothiocyanate research has significantly advanced the understanding of their structure-activity relationships and has paved the way for the rational design of more potent and selective therapeutic agents. acs.orgnih.gov

Advanced Analytical Techniques for Isothiocyanate Derivatives

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of isothiocyanates from various matrices. By exploiting differences in the physical and chemical properties of compounds, chromatographic methods achieve high-resolution separation, allowing for accurate measurement.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of isothiocyanates. mdpi.com These methods are particularly suited for non-volatile or thermally labile compounds, which may degrade under the high temperatures used in gas chromatography. mdpi.com

The analysis of isothiocyanates by HPLC often involves reversed-phase columns (e.g., C18) and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net Detection is commonly performed using a UV detector; however, many isothiocyanates lack strong chromophores, which can present a challenge. mdpi.com To overcome this, and to improve stability and chromatographic behavior, a pre-column derivatization step is frequently employed. nih.govresearchgate.nethkbu.edu.hk Reagents such as 1,2-benzenedithiol (B97157) or N-acetyl-L-cysteine react with the isothiocyanate group to form a more stable, easily detectable derivative. mdpi.comresearchgate.netnih.gov

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity. nih.govacs.orgwur.nl This makes UHPLC particularly valuable for complex samples or when high throughput is required. When coupled with mass spectrometry (UHPLC-MS), it provides a powerful tool for both quantification and structural confirmation. nih.govhkbu.edu.hknih.govacs.org A study on allyl isothiocyanate, for instance, utilized UHPLC-MS/MS for simultaneous determination with its metabolites, achieving a limit of quantification of 0.842 nM. nih.gov

Table 1: Example HPLC Method Parameters for a Structurally Related Compound

| Parameter | Condition |

|---|---|

| Compound | 2-Chloro-5-nitroaniline (B146338) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | Mass Spectrometry (MS) compatible (formic acid replaces phosphoric acid) |

| Application | Reverse-phase separation, suitable for impurity analysis and pharmacokinetics. sielc.com |

Note: This interactive table provides an example of HPLC conditions that could be adapted for 2-Chloro-5-nitrophenyl isothiocyanate based on methods for similar structures.

Gas Chromatography (GC) is an excellent technique for the separation and analysis of volatile and thermally stable compounds. mdpi.comscispace.com For isothiocyanates, GC is often coupled with detectors like a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. researchgate.netmdpi.comnih.gov Dichloromethane (B109758) is a commonly used extraction solvent for GC analysis of isothiocyanates. researchgate.net

The primary challenge in the GC analysis of isothiocyanates is their potential for thermal degradation in the high-temperature injector or column. mdpi.com This can lead to inaccurate quantification and the formation of degradation products like nitriles. nih.gov Despite this, GC-MS remains a widely used method, providing high sensitivity and detailed structural information from the mass spectra of the separated compounds. researchgate.netmdpi.com For nitroaromatic compounds, which share structural motifs with this compound, specific GC methods have been developed by the EPA, often utilizing an electron capture detector (ECD) for enhanced sensitivity. epa.gov

Table 2: Typical GC-MS Program for Isothiocyanate Analysis

| Parameter | Condition |

|---|---|

| Column | Restek Rtx-5MS (30 m × 0.25 mm × 0.25 μm) |

| Injector | Splitless mode, 210 °C |

| Oven Program | 35 °C (5 min), then ramp to 210 °C at 8 °C/min, hold for 10 min |

| Carrier Gas | Helium |

| MS Detector | Electron Ionization (EI), 70 eV, scan range 35–550 m/z |

This table outlines a typical temperature program and conditions used for the GC-MS analysis of various isothiocyanates. mdpi.com

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. youtube.com This technique is particularly advantageous for the analysis of reactive and thermally labile molecules like isothiocyanates. researchgate.net

SFC offers several benefits over traditional HPLC and GC. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency without the high temperatures that can cause degradation in GC. researchgate.net Furthermore, CO₂ is non-toxic and non-flammable, making SFC a "greener" alternative to HPLC, which uses large volumes of organic solvents. youtube.comresearchgate.net Modifiers such as methanol or ethanol (B145695) are often added to the CO₂ mobile phase to adjust its polarity, enabling the separation of a wide range of compounds. youtube.comresearchgate.net SFC is an excellent choice for the purification and analysis of reactive intermediates in chemical synthesis, a category into which this compound falls.

Spectrometric Techniques for Structural Elucidation and Characterization

While chromatography separates components of a mixture, spectrometry provides detailed information about their molecular structure, which is essential for unequivocal identification.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for the analysis of isothiocyanates, providing molecular weight and structural information. mdpi.com When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the identification of individual components in a complex mixture. nih.govresearchgate.netmdpi.com Electron ionization (EI) is commonly used in GC-MS, while electrospray ionization (ESI) is typical for LC-MS. hkbu.edu.hkmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This high level of precision allows for the confident identification of unknown compounds and the differentiation between molecules with the same nominal mass but different elemental formulas. For a compound like this compound (C₇H₃ClN₂O₂S), HRMS can confirm its elemental composition by matching the measured mass to the theoretical exact mass with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the three protons on the aromatic ring, with their chemical shifts and coupling patterns providing definitive information about their relative positions.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. A notable characteristic in the ¹³C NMR spectra of isothiocyanates is the signal for the carbon atom of the -N=C=S group. This signal is often very broad or sometimes not observed at all ("near-silence"). acs.orgnih.govglaserchemgroup.com This phenomenon is attributed to the structural flexibility and exchange dynamics of the isothiocyanate group. acs.orgnih.gov For this compound, the spectrum would show signals for the six carbons of the benzene (B151609) ring and a potentially broad signal for the isothiocyanate carbon.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ~8.0 - 8.5 | d |

| ~7.8 - 8.2 | dd | |

| ~7.4 - 7.8 | d | |

| ¹³C NMR | ~120 - 150 (Aromatic C) | s |

| ~130 - 140 (-N=C=S) | s (broad) |

Note: This table presents predicted chemical shift ranges based on data from structurally similar compounds such as 2-chloro-5-nitroaniline and other phenyl isothiocyanates. rsc.org Actual values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural characterization of isothiocyanate compounds, including this compound. This method is highly effective for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Nitro Group (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro Group (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

Derivatization Strategies for Enhanced Analytical Detection and Stability

The inherent reactivity and potential instability of isothiocyanates can pose challenges for their analytical determination. mdpi.com Derivatization, the chemical modification of an analyte, is a widely used strategy to convert the isothiocyanate into a more stable and easily detectable form, thereby improving chromatographic separation and detection sensitivity. mdpi.comacademicjournals.org

Pre-Column and Post-Column Derivatization Techniques

In chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before or after the analytical column.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injecting the sample into the HPLC system. actascientific.comactascientific.com This is the most common approach for isothiocyanate analysis. The reaction creates a stable derivative, often with a chromophore or fluorophore that enhances UV or fluorescence detection, leading to improved sensitivity. actascientific.comresearchgate.net For example, reacting an isothiocyanate with an appropriate agent can yield a product suitable for analysis by HPLC with UV detection. academicjournals.org

Post-column derivatization occurs after the components of the sample have been separated on the column but before they reach the detector. actascientific.com This technique requires more complex instrumentation, including a reaction coil and a second pump to deliver the reagent. While less common, it can be advantageous as it avoids potential interference from excess derivatizing reagent during separation and allows for the analysis of the original, underivatized compound. actascientific.comactascientific.com

Formation of Stable Conjugates for Analysis (e.g., Thiol Conjugates)

Isothiocyanates are electrophiles that readily react with nucleophiles, particularly the thiol groups (-SH) of molecules like cysteine, N-acetyl-L-cysteine (NAC), and glutathione (B108866). researchgate.netnih.govmdpi.com This reaction forms a stable dithiocarbamate (B8719985) conjugate. researchgate.netontosight.ai This principle is extensively used as a derivatization strategy for the stabilization and quantification of isothiocyanates. researchgate.netnih.gov

By reacting this compound with a thiol-containing compound such as N-acetyl-L-cysteine, a stable adduct is formed that can be easily analyzed by reversed-phase HPLC. mostwiedzy.pl This procedure not only prevents the degradation of the reactive isothiocyanate but also improves its chromatographic properties. mostwiedzy.pl The formation of these conjugates is a key step in methods developed for the simultaneous determination of individual isothiocyanates in various samples. researchgate.netmostwiedzy.pl The stability of these thiol conjugates is crucial for accurate quantification, although the reaction can be reversible under certain conditions. nih.gov

Sample Preparation and Extraction Methodologies for Isothiocyanate Analysis

Effective sample preparation is a critical step for the accurate quantification of isothiocyanates, as it aims to isolate the analyte from complex matrices while preventing its loss or degradation. nih.gov The choice of extraction method is dependent on the physicochemical properties of the isothiocyanate and the nature of the sample matrix. nih.govresearchgate.net

Common extraction techniques include conventional solvent extraction and solid-phase extraction (SPE). mdpi.comresearchgate.net For solvent extraction, organic solvents of medium polarity, such as dichloromethane or ethyl acetate, are frequently used to isolate isothiocyanates following their generation in an aqueous medium. nih.govnih.gov

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of isothiocyanates from sample extracts prior to chromatographic analysis. researchgate.netmostwiedzy.pl Reversed-phase SPE cartridges (e.g., C18) are effective for retaining moderately nonpolar compounds like this compound from aqueous extracts. mostwiedzy.pl After loading the sample, interfering compounds can be washed away, and the retained isothiocyanate is then eluted with a suitable organic solvent, such as isopropanol. mostwiedzy.pl

Throughout the extraction process, it is essential to control conditions such as pH and temperature, as isothiocyanates can be unstable in aqueous media, particularly at non-neutral pH. nih.govresearchgate.netthaiscience.info Careful optimization of these parameters ensures maximum recovery and prevents the degradation of the target analyte. nih.gov

Table 2: Summary of Analytical Methodologies for Isothiocyanates

| Stage | Technique | Purpose | Key Considerations |

|---|---|---|---|

| Characterization | Infrared (IR) Spectroscopy | Functional group identification | Confirms presence of -N=C=S, NO₂, and other key groups. |

| Derivatization | Pre-Column Derivatization | Enhance stability and detection | Most common approach; forms a stable derivative before separation. |

| Derivatization | Post-Column Derivatization | Optimize analyte reactivity | More complex setup; avoids reagent interference during separation. |

| Derivatization | Thiol Conjugation (e.g., with NAC) | Form stable adducts for analysis | Creates stable dithiocarbamates, improving chromatographic performance. mostwiedzy.pl |

| Extraction | Solvent Extraction | Isolate analyte from sample matrix | Choice of solvent (e.g., dichloromethane) is based on analyte polarity. nih.gov |

| Purification | Solid-Phase Extraction (SPE) | Sample cleanup and concentration | Removes interfering substances and concentrates the analyte before analysis. mostwiedzy.pl |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-chloro-5-nitrophenyl isothiocyanate?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, controlling temperature (reflux vs. room temperature), solvent choice (polar vs. non-polar), and stoichiometric ratios of reactants (e.g., thionyl chloride for acyl chloride formation). Evidence from analogous compounds suggests using catalysts like dimethylformamide (DMF) to accelerate reactions, as seen in the synthesis of 2-chloro-4-fluoro-5-nitrobenzoyl chloride . Scalability can be improved using continuous flow reactors .

Q. How can impurities be minimized during purification of this compound?

Methodological Answer: Recrystallization from ethanol or acetone is effective for removing unreacted starting materials and byproducts. For instance, in the synthesis of N-(2-chloro-5-nitrophenyl)-N′-(3-chloropropionyl)thiourea, slow evaporation at room temperature yielded high-purity crystals, while cold ethanol washes eliminated hydrophilic impurities . Column chromatography with silica gel and hexane/ethyl acetate gradients may further refine purity for sensitive applications.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR can confirm the presence of nitro, chloro, and isothiocyanate groups. For example, aromatic protons in the nitro-substituted phenyl ring typically appear downfield (δ 8.0–8.5 ppm) .

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds, Cl···Cl contacts) using SHELX software .

- FT-IR : Detect the isothiocyanate group (C=N stretching at ~2050–2150 cm) and nitro group (asymmetric stretching at ~1520 cm) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiocyanates).

- Wear nitrile gloves and goggles to prevent dermal/ocular exposure, as nitroaromatics may cause sensitization .

- Neutralize spills with inert adsorbents (e.g., vermiculite) to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing nitro and chloro groups activate the phenyl ring for electrophilic attacks. Computational modeling (e.g., DFT calculations) can map charge distribution and predict reactive sites. For example, the nitro group at the meta position directs nucleophiles to the ortho and para positions, as observed in analogous Smiles rearrangements .

Q. What crystallographic insights explain the stability of this compound derivatives?

Methodological Answer: X-ray studies reveal that intra- and intermolecular hydrogen bonds (e.g., N–H···S and N–H···O) stabilize crystal lattices. For example, N-(2-chloro-5-nitrophenyl)thiourea derivatives exhibit pseudo six-membered rings from N–H···O interactions, while Cl···Cl contacts (3.38 Å) contribute to packing efficiency . Refinement via SHELXL is recommended for high-resolution data .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Dynamic effects : Variable-temperature NMR can detect conformational flexibility (e.g., rotamers of the isothiocyanate group).

- Crystallographic validation : Compare solution-phase (NMR) and solid-state (X-ray) data to identify polymorphism or solvent-induced effects .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns to rule out degradation products .

Q. What computational tools predict the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:

- pK prediction : Software like MarvinSketch estimates protonation states of nitro and isothiocyanate groups.

- Molecular dynamics (MD) simulations : Assess hydrolysis pathways in aqueous environments. For example, allyl isothiocyanate degrades rapidly in water, suggesting similar instability for nitro-substituted analogs .

Q. What strategies enable selective derivatization of this compound for medicinal chemistry applications?

Methodological Answer:

- Thiourea formation : React with amines (e.g., benzylamine) to generate thiourea derivatives, as demonstrated in the synthesis of Smoothened (Smo) agonists .

- Cyclization : Use acetic acid reflux to form benzimidazole cores, leveraging the nitro group’s electron-withdrawing effects to direct ring closure .

Q. How do steric and electronic effects influence the compound’s stability during long-term storage?

Methodological Answer:

- Steric protection : Store under inert gas (N/Ar) in amber vials to prevent photodegradation of the nitro group.

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. For example, analogs like 2-chloro-5-nitropyridine degrade above 150°C, suggesting similar thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.